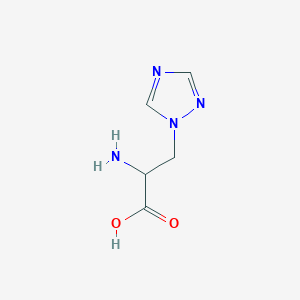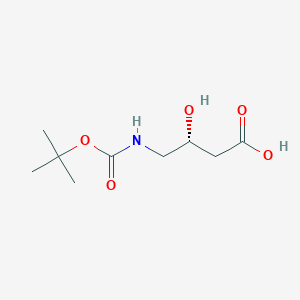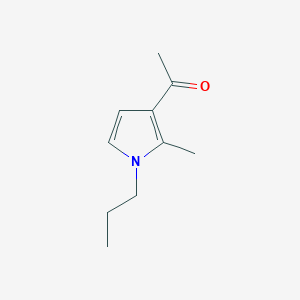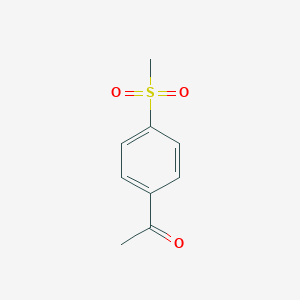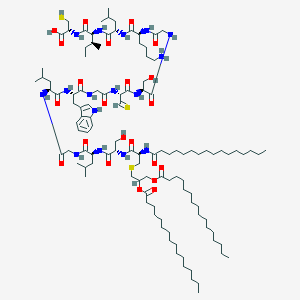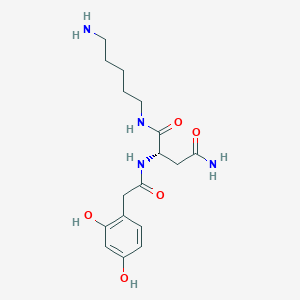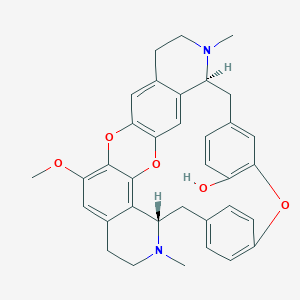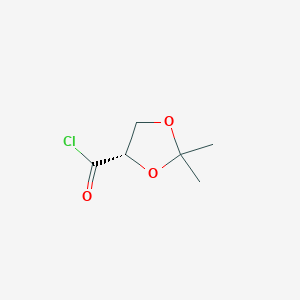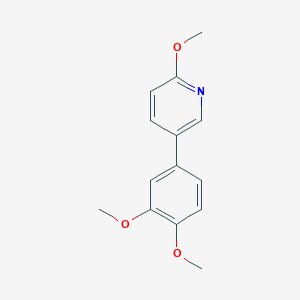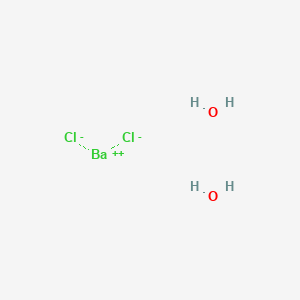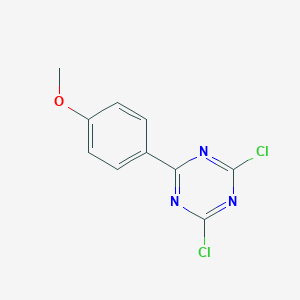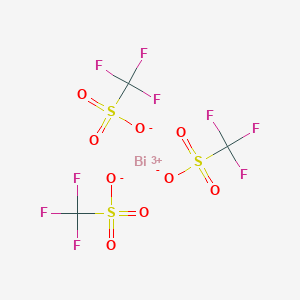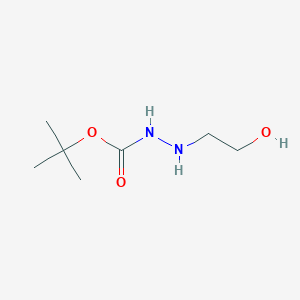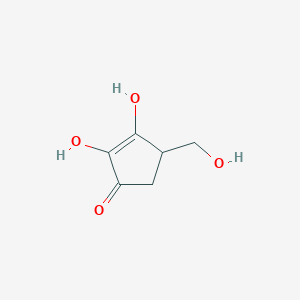
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one, also known as DHM, is a natural flavonoid compound found in the extract of the Japanese raisin tree (Hovenia dulcis). DHM has been studied extensively for its potential health benefits, particularly for its ability to reduce alcohol-induced liver damage. In
Mécanisme D'action
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one works by activating the enzyme aldehyde dehydrogenase (ALDH), which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. By increasing ALDH activity, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can help reduce the amount of acetaldehyde in the body, which in turn can reduce the risk of liver damage. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one also has anti-inflammatory properties, which can help reduce inflammation in the liver and other parts of the body.
Effets Biochimiques Et Physiologiques
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have several biochemical and physiological effects on the body. In addition to its antioxidant and anti-inflammatory properties, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to improve liver function, reduce liver enzymes, and increase liver cell regeneration. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been shown to improve glucose metabolism, reduce insulin resistance, and lower blood lipid levels.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one is also non-toxic and has a low risk of side effects. However, there are some limitations to using 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one in lab experiments. Its solubility in water and ethanol can make it difficult to work with, and its potency can vary depending on the source and purity of the compound.
Orientations Futures
There are several potential future directions for research on 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one. One area of interest is its potential to treat other conditions, such as diabetes and cancer. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have anti-tumor properties in some studies, and it may have potential as a cancer treatment. Another area of interest is the development of new synthesis methods for 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one that are more efficient and cost-effective. Finally, more research is needed to fully understand the mechanism of action of 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one and its potential health benefits.
Méthodes De Synthèse
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can be synthesized from dihydroquercetin, which is extracted from the bark of the larch tree. The synthesis process involves several steps, including hydrolysis, oxidation, and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been the subject of numerous scientific studies, particularly in the field of liver health. Research has shown that 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has potent antioxidant and anti-inflammatory properties, which can help protect the liver from damage caused by alcohol consumption. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been studied for its potential to treat other conditions, such as diabetes, cancer, and cardiovascular disease.
Propriétés
Numéro CAS |
123529-38-4 |
|---|---|
Nom du produit |
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h3,7,9-10H,1-2H2 |
Clé InChI |
FWFMIDXFUGYZMV-UHFFFAOYSA-N |
SMILES |
C1C(C(=C(C1=O)O)O)CO |
SMILES canonique |
C1C(C(=C(C1=O)O)O)CO |
Synonymes |
HMRA hydroxymethylreductic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



